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Abstract

Disulfurous acid (H2S205), also known as pyrosulfurous acid, represents a fascinating yet
enigmatic species among the sulfur oxoacids. Despite its importance as the conjugate acid of
the widely used disulfite (or metabisulfite) anion (S20572-), H2S205 is considered a "phantom
acid," being highly unstable and not having been isolated in a free state. This technical guide
provides a comprehensive overview of the theoretical and computational studies pertinent to
the H2S205 molecule. Due to the scarcity of direct experimental or theoretical data on
H2S205, this paper extrapolates from computational studies of its corresponding anion and
related sulfur oxoacids to build a theoretical profile. This guide is intended for researchers,
scientists, and professionals in drug development and other chemical industries who utilize
disulfites and seek a deeper understanding of the underlying chemistry of their conjugate acid.

Introduction

The chemistry of sulfur oxoacids is rich and complex, with numerous species exhibiting a range
of oxidation states and structural motifs. While acids like sulfuric acid (H2S04) are well-
characterized and industrially significant, others, such as disulfurous acid (H2S205), remain
largely theoretical constructs. The practical relevance of H2S205 stems from its relationship to
disulfite salts (e.g., sodium metabisulfite, Na2S205, and potassium metabisulfite, K2S205),
which are extensively used as preservatives, antioxidants, and disinfectants in the food,
beverage, and pharmaceutical industries.[1] When dissolved in water, these salts establish an
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equilibrium with bisulfite (HSO3-), and the chemistry of these solutions is often discussed in the
context of the transient existence of H2S205.

Understanding the molecular structure, stability, and electronic properties of H2S205 is crucial
for elucidating reaction mechanisms involving disulfites, particularly in acidic media. This guide
synthesizes the available structural information for the disulfite anion and outlines the
computational methodologies best suited for the theoretical investigation of the H2S205
molecule.

Proposed Molecular Structure

Based on the known structure of the disulfite anion, the proposed structure for disulfurous
acid is HO-S(=0)2-S(=0)-0OH. A key feature of this structure is a direct sulfur-sulfur bond,
which is also present in the disulfite anion.[2] In this arrangement, the two sulfur atoms are in
different oxidation states: the sulfur atom bonded to three oxygen atoms is in the +5 oxidation
state, while the other sulfur atom, bonded to two oxygen atoms and a hydroxyl group, is in the
“thionite" form with a +3 oxidation state.[2]
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Proposed structure of disulfurous acid (H2S205).

Theoretical and Computational Methodologies

Direct experimental characterization of H2S205 is challenging due to its instability. Therefore,
computational chemistry provides the most viable avenue for investigating its properties. The
selection of an appropriate theoretical method and basis set is critical for obtaining reliable
results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a robust and computationally efficient
method for studying sulfur-containing compounds. Recent studies on the crystal structure of
sodium metabisulfite have successfully employed DFT to analyze its electronic structure.[3]

e Functionals: Hybrid functionals such as B3LYP are often a good starting point. For systems
with potential weak interactions, dispersion-corrected functionals like B3LYP-D3 or
functionals from the M0O6 suite may provide more accurate results.

o Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and
polarization functions, are generally adequate for geometry optimization and frequency
calculations of sulfur oxoacids. For higher accuracy, correlation-consistent basis sets like
aug-cc-pVTZ can be used.

Ab Initio Methods

For more accurate energy calculations and to benchmark DFT results, higher-level ab initio
methods are recommended.

o Mgller-Plesset Perturbation Theory (MP2): This method provides a good balance between
computational cost and accuracy for systems where electron correlation is important.

e Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry,
CCSD(T) can provide highly accurate single-point energies on geometries optimized at a
lower level of theory (e.g., DFT or MP2).

A common workflow for theoretical studies of such molecules is presented below.
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A typical workflow for the theoretical study of a molecule like H2S205.
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Predicted Molecular Properties of H2S205

While specific calculated values for H2S205 are not readily available in the literature, we can
infer its likely properties based on the structure of the disulfite anion and computational studies
of other sulfur oxoacids.

Geometrical Parameters

The geometry of H2S205 is expected to be non-planar. The key structural parameters of
interest are the S-S bond length, S-O bond lengths, and the various bond angles. In the
disulfite anion, the S-S bond length is approximately 2.22 A. The S-O bond lengths are around
1.46 A for the "thionate" end (SO3) and 1.50 A for the "thionite” end (SO2).[2] It is anticipated
that the protonation to form H2S205 would lead to a slight elongation of the S-OH bonds
compared to the S=0O bonds.

Parameter Predicted Value Range Basis of Prediction
Based on the disulfite anion
S-S Bond Length 2.20-2.25A
structure.[2]
S=0 Bond Length 1.45-1.50 A Typical for sulfur oxoacids.
Longer than S=0 due to single
S-OH Bond Length 1.55-1.65A
bond character.
Tetrahedral-like geometry
0-S-0O Bond Angle 105 - 115°
around sulfur.
Influenced by lone pairs on
S-S-0O Bond Angle 100 - 110°

sulfur.

Vibrational Frequencies

The calculated infrared (IR) spectrum of H2S205 would be a key tool for its potential
identification in matrix isolation studies. The vibrational frequencies can be predicted using DFT
calculations. Key vibrational modes would include:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://en.wikipedia.org/wiki/Disulfite
https://en.wikipedia.org/wiki/Disulfite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Vibrational Mode Predicted Frequency Range (cm~?*)
O-H stretching 3200 - 3600

S=0 stretching (asymmetric) 1200 - 1400

S=0 stretching (symmetric) 1000 - 1200

S-OH stretching 800 - 950

S-S stretching 400 - 500

Stability and Reactivity

The instability of H2S205 is a central aspect of its chemistry. Theoretical calculations can
provide insights into its thermodynamic stability relative to its decomposition products. A likely
decomposition pathway is the reverse of the formation of the disulfite anion from bisulfite:

H2S205 = SO2 + H2S03

Further decomposition of sulfurous acid (H2SO3) to SO2 and H20 is also expected.
Computational studies can determine the reaction energies and activation barriers for these
decomposition pathways.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

H2S205

—_——
- -~

\\ //
\ /
N ,

N 7
\\ //
S - -

AGT1
SO2 + H2S03
/’——ihi\\\
//// \\\
’ \
/ \
/ \

AGT2
2S02 + H20

Click to download full resolution via product page

A plausible decomposition pathway for H2S205.
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The reactivity of H2S205 is expected to be dominated by its acidic protons and the
nucleophilicity/electrophilicity of its sulfur centers. Natural Bond Orbital (NBO) analysis can
provide valuable information on the charge distribution and orbital interactions within the
molecule, helping to predict its reactivity.

Conclusion

Disulfurous acid (H2S205) remains a challenging molecule for direct experimental study.
However, the application of modern computational chemistry methods, guided by the known
structure of its conjugate base, the disulfite anion, can provide a robust theoretical framework
for understanding its properties. This guide has outlined the most appropriate computational
methodologies and has provided a predicted profile of the molecular structure, vibrational
frequencies, and stability of H2S205. Such theoretical insights are invaluable for researchers
working with disulfites and for advancing our fundamental understanding of the complex
chemistry of sulfur oxoacids. Future computational studies are encouraged to provide definitive
values for the properties of this elusive molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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